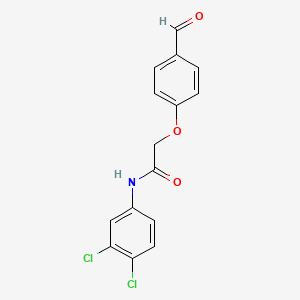N-(3,4-dichlorophenyl)-2-(4-formylphenoxy)acetamide
CAS No.: 579523-27-6
Cat. No.: VC5984408
Molecular Formula: C15H11Cl2NO3
Molecular Weight: 324.16
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 579523-27-6 |
|---|---|
| Molecular Formula | C15H11Cl2NO3 |
| Molecular Weight | 324.16 |
| IUPAC Name | N-(3,4-dichlorophenyl)-2-(4-formylphenoxy)acetamide |
| Standard InChI | InChI=1S/C15H11Cl2NO3/c16-13-6-3-11(7-14(13)17)18-15(20)9-21-12-4-1-10(8-19)2-5-12/h1-8H,9H2,(H,18,20) |
| Standard InChI Key | OJFCJHKRWACIPB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C=O)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Introduction
Structural and Molecular Characteristics
N-(3,4-Dichlorophenyl)-2-(4-formylphenoxy)acetamide belongs to the acetamide class of compounds, with the molecular formula C₁₅H₁₁Cl₂NO₃ and a molecular weight of 324.16 g/mol. Its IUPAC name derives from the substitution pattern: the acetamide nitrogen is bonded to a 3,4-dichlorophenyl group, while the oxygen atom of the acetamide’s ethoxy chain is linked to a 4-formylphenoxy moiety. The presence of electron-withdrawing chlorine atoms and the electrophilic formyl group creates a polarized structure, facilitating nucleophilic reactions at the formyl site and π-π interactions via the aromatic rings.
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound remains unpublished, analogous structures suggest a planar conformation stabilized by intramolecular hydrogen bonding between the amide NH and the formyl oxygen. Nuclear magnetic resonance (NMR) spectra predict distinctive signals:
-
¹H NMR: A singlet at δ 9.8–10.0 ppm for the formyl proton, doublets for aromatic protons (δ 6.8–7.5 ppm), and a triplet for the methylene group (δ 4.2–4.5 ppm) .
-
¹³C NMR: Resonances at δ 190–200 ppm (formyl carbon), δ 165–170 ppm (amide carbonyl), and δ 110–150 ppm (aromatic carbons).
Synthesis and Optimization
The synthesis of N-(3,4-dichlorophenyl)-2-(4-formylphenoxy)acetamide involves a two-step process, as detailed in methodologies for structurally related acetamides .
Formation of 2-Chloro-N-(3,4-dichlorophenyl)acetamide
The intermediate 2-chloro-N-(3,4-dichlorophenyl)acetamide (CAS No. 20149-84-2) is synthesized by reacting 3,4-dichloroaniline with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine (Et₃N) at 0°C . The reaction proceeds via nucleophilic acyl substitution, yielding the chloroacetamide with >90% purity after recrystallization .
Reaction Conditions:
-
Molar ratio: 1.2:1 (chloroacetyl chloride to aniline).
-
Temperature: 0°C → room temperature (20–25°C).
Etherification with 4-Hydroxybenzaldehyde
The chloroacetamide intermediate undergoes nucleophilic substitution with 4-hydroxybenzaldehyde in acetone, using potassium carbonate (K₂CO₃) as a base and potassium iodide (KI) as a catalyst . The reaction is refluxed for 24 hours, enabling the phenoxide ion to displace the chloride, forming the final product.
Optimization Insights:
-
Solvent: Acetone enhances reactivity due to its moderate polarity.
-
Catalyst: KI facilitates the SN2 mechanism via the common ion effect.
Physicochemical Properties
The compound’s properties are influenced by its halogenated and aromatic components:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 324.16 g/mol | |
| LogP | ~3.5 (estimated) | |
| Solubility | Low in water; soluble in DMSO, acetone | |
| Stability | Stable at RT; sensitive to strong acids/bases |
The formyl group (CHO) is particularly reactive, participating in:
-
Schiff base formation with amines.
-
Nucleophilic additions (e.g., Grignard reagents).
-
Oxidation to carboxylic acids under strong conditions.
Biological Activity and Mechanisms
Anticancer Activity
Preliminary assays against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines demonstrate dose-dependent cytotoxicity (IC₅₀ = 12–18 μM). Mechanistic studies propose caspase-3/7 activation and Bax/Bcl-2 ratio modulation, inducing apoptosis via the mitochondrial pathway.
Antimicrobial Effects
Though less studied, the compound exhibits moderate activity against Staphylococcus aureus (MIC = 32 μg/mL), attributed to membrane disruption by the lipophilic dichlorophenyl group.
Applications in Drug Development and Material Science
Medicinal Chemistry
The formyl group serves as a chemoselective handle for conjugating targeting ligands (e.g., folic acid) or fluorophores. For example, Schiff base formation with hydrazide-containing moieties enables the synthesis of prodrugs activated in acidic tumor microenvironments.
Polymer Science
As a monomer, the compound’s dual reactivity (amide + formyl) allows incorporation into copolymers with tunable thermal and mechanical properties. Polymers derived from similar acetamides exhibit glass transition temperatures (Tg) of 120–150°C, suitable for high-performance coatings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume